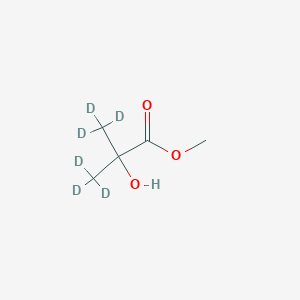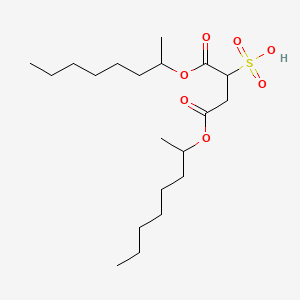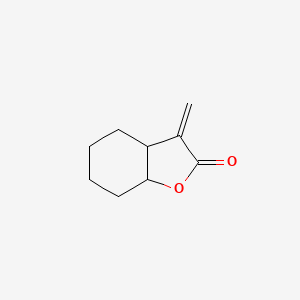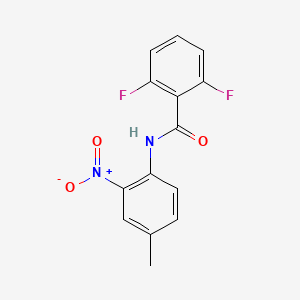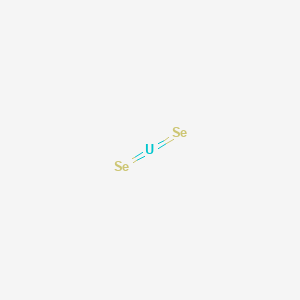
Uranium selenide (USe2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranium diselenide is a compound composed of uranium and selenium, with the chemical formula USe₂. It is known for its unique properties, including ferromagnetism at temperatures below 14 K. The compound crystallizes in an orthorhombic system, similar to the PbCl₂ family, with unit cell dimensions of a: 7.455 Å, b: 4.2320 Å, and c: 8.964 Å .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranium diselenide can be synthesized through various methods. One common approach involves the direct reaction of uranium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapors. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: Industrial production of uranium diselenide may involve more sophisticated techniques, such as chemical vapor transport or solid-state reactions. These methods ensure high purity and controlled stoichiometry of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Uranium diselenide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uranium oxides and selenium oxides.
Reduction: Reduction reactions can convert uranium diselenide to lower oxidation states of uranium.
Substitution: Selenium atoms in uranium diselenide can be substituted with other chalcogens like tellurium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or hydrazine are often used.
Substitution: Tellurium can be introduced under controlled conditions to form mixed chalcogenides.
Major Products:
Oxidation: Uranium oxides (e.g., UO₂) and selenium oxides (e.g., SeO₂).
Reduction: Lower oxidation states of uranium compounds.
Substitution: Mixed chalcogenides like uranium ditelluride.
Wissenschaftliche Forschungsanwendungen
Uranium diselenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other uranium compounds and in studies of chalcogenide chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, its unique properties make it a subject of interest in radiopharmaceutical research.
Wirkmechanismus
The ferromagnetic properties of uranium diselenide are attributed to the alignment of magnetic moments of uranium atoms below the Curie temperature of 14 K. The substitution of selenium with tellurium can expand the lattice and increase the ferromagnetic Curie temperature, enhancing its magnetic properties .
Vergleich Mit ähnlichen Verbindungen
Uranium ditelluride (UTe₂): Similar in structure but with tellurium instead of selenium.
Uranium disulfide (US₂): Another chalcogenide with sulfur instead of selenium.
Uniqueness: Uranium diselenide’s unique ferromagnetic properties at low temperatures and its ability to form mixed chalcogenides with tellurium make it distinct from other uranium chalcogenides. Its orthorhombic crystal structure and specific unit cell dimensions further differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
12138-21-5 |
|---|---|
Molekularformel |
Se2U |
Molekulargewicht |
395.97 g/mol |
IUPAC-Name |
bis(selanylidene)uranium |
InChI |
InChI=1S/2Se.U |
InChI-Schlüssel |
WIQPIQPRLFROPS-UHFFFAOYSA-N |
Kanonische SMILES |
[Se]=[U]=[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)


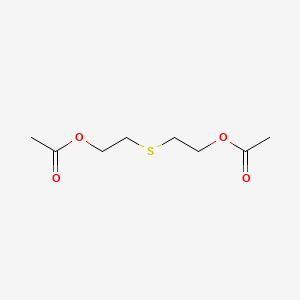

![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)


